molecular formula C18H12N2O3 B8043006 2-(3-methyl-5-oxo-4H-pyrazol-1-yl)anthracene-9,10-dione

2-(3-methyl-5-oxo-4H-pyrazol-1-yl)anthracene-9,10-dione

Cat. No.: B8043006
M. Wt: 304.3 g/mol
InChI Key: HHUXGDHGJACYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methyl-5-oxo-4H-pyrazol-1-yl)anthracene-9,10-dione is a complex organic compound that features both a pyrazole and an anthracene moiety. The compound’s structure includes a pyrazole ring substituted with a methyl group and a keto group, attached to an anthracene-9,10-dione core. This unique combination of functional groups and aromatic systems makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-5-oxo-4H-pyrazol-1-yl)anthracene-9,10-dione typically involves the cyclocondensation of anthracene-9,10-dione with a suitable pyrazole precursor. One common method involves the reaction of anthracene-9,10-dione with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-5-oxo-4H-pyrazol-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce the anthracene core. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce anthracene-9,10-diol derivatives .

Scientific Research Applications

2-(3-methyl-5-oxo-4H-pyrazol-1-yl)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methyl-5-oxo-4H-pyrazol-1-yl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s pyrazole moiety can interact with enzymes and receptors, modulating their activity. The anthracene core can intercalate into DNA, affecting gene expression and cellular processes. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 3-(1-isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one
  • Quinolinyl-pyrazoles

Uniqueness

2-(3-methyl-5-oxo-4H-pyrazol-1-yl)anthracene-9,10-dione is unique due to its combination of a pyrazole ring and an anthracene-9,10-dione core. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(3-methyl-5-oxo-4H-pyrazol-1-yl)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c1-10-8-16(21)20(19-10)11-6-7-14-15(9-11)18(23)13-5-3-2-4-12(13)17(14)22/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUXGDHGJACYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.